molecular formula C12H15N3O B10922679 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine

1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine

Cat. No.: B10922679
M. Wt: 217.27 g/mol
InChI Key: UCCPXDFAFSBJBC-UHFFFAOYSA-N
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Description

1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethylphenoxy group attached to the pyrazole ring via a methylene bridge

Preparation Methods

The synthesis of 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylphenol and 4-chloromethyl-1H-pyrazole.

    Reaction Conditions: The reaction between 4-ethylphenol and 4-chloromethyl-1H-pyrazole is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.

Chemical Reactions Analysis

1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-[(4-methylphenoxy)methyl]-1H-pyrazol-4-amine: This compound has a methyl group instead of an ethyl group, which may affect its chemical and biological properties.

    1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine:

    1-[(4-phenoxy)methyl]-1H-pyrazol-4-amine: The absence of substituents on the phenoxy group may result in different chemical behavior and biological activity.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

1-[(4-ethylphenoxy)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H15N3O/c1-2-10-3-5-12(6-4-10)16-9-15-8-11(13)7-14-15/h3-8H,2,9,13H2,1H3

InChI Key

UCCPXDFAFSBJBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCN2C=C(C=N2)N

Origin of Product

United States

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